Critical Data Gap: Absence of Reported Activity vs. Characterized δ-Opioid Agonists
The target compound is completely absent from a definitive 2024 study characterizing the DOR agonist activity of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives [1]. In that study, the most potent hit (Compound 1) demonstrated an EC50 of 52 nM in a β-arrestin 2 recruitment assay and 29 nM in a cAMP assay for the δ-opioid receptor. The target compound's absence implies a distinct and currently unknown pharmacological profile, meaning its DOR activity cannot be inferred from these class-leading data points and must be empirically determined. This data vacuum is its primary scientific differentiator.
| Evidence Dimension | DOR β-arrestin 2 recruitment EC50 |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | Study Compound 1 (from Meqbil et al., 2024): EC50 = 52 nM |
| Quantified Difference | Not quantifiable; data does not exist for the target compound. |
| Conditions | β-arrestin 2 recruitment assay at human DOR, study by Meqbil et al., 2024 [1]. |
Why This Matters
Procurement should be based on the premise of discovering a novel DOR modulator or a compound active at an entirely different target, filling a critical knowledge gap.
- [1] Meqbil, Y. J. et al. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J. Pharmacol. Exp. Ther. 2024, 389, 301-309. (Table 1 reports EC50 values; target compound's structure is not found in the manuscript or its supplemental material). View Source
